molecular formula C15H12F2O3 B2779842 Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate CAS No. 832740-54-2

Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate

Cat. No.: B2779842
CAS No.: 832740-54-2
M. Wt: 278.255
InChI Key: YCRZYTQLKHDKCW-UHFFFAOYSA-N
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Description

Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate is an organic compound with the molecular formula C15H12F2O3 and a molecular weight of 278.26 g/mol . This compound is characterized by the presence of a benzoate ester linked to a difluorophenoxy group via a methylene bridge. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate typically involves the esterification of 2-[(2,4-difluorophenoxy)methyl]benzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: 2-[(2,4-difluorophenoxy)methyl]benzoic acid.

    Reduction: 2-[(2,4-difluorophenoxy)methyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate involves its interaction with specific molecular targets. The difluorophenoxy group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with various biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate is unique due to the presence of both the benzoate ester and the difluorophenoxy group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various research fields, making it a valuable compound for scientific investigations.

Properties

IUPAC Name

methyl 2-[(2,4-difluorophenoxy)methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O3/c1-19-15(18)12-5-3-2-4-10(12)9-20-14-7-6-11(16)8-13(14)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRZYTQLKHDKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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